molecular formula C14H20N6O2S B6473307 N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640960-68-3

N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6473307
CAS No.: 2640960-68-3
M. Wt: 336.42 g/mol
InChI Key: MTLVAYAULMSGSB-UHFFFAOYSA-N
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Description

The compound N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide features a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. A piperidin-3-yl group is attached to position 6 of the heterocycle, further functionalized with a cyclopropanesulfonamide moiety. This structure combines rigidity (from the cyclopropane and triazolo-pyridazine) with conformational flexibility (via the piperidine ring), making it a candidate for diverse biological interactions, particularly in targeting proteins with hydrophobic or allosteric pockets .

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-10-15-16-13-6-7-14(17-20(10)13)19-8-2-3-11(9-19)18-23(21,22)12-4-5-12/h6-7,11-12,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLVAYAULMSGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyridazine Cores

Key Compounds and Properties
Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, piperidin-3-yl-cyclopropanesulfonamide High rigidity, moderate solubility Potential allosteric modulation (inferred from sulfonamide role in PEF(S) binding )
E-4b [1,2,4]Triazolo[4,3-b]pyridazine 3,5-Dimethyl-pyrazole, propenoic acid High melting point (253–255°C), polar functional groups Not specified, likely enzyme inhibition via H-bonding
Vitas-M (STK651245) [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, indole-ethylamine Crystalline structure, lipophilic BRD4 bromodomain inhibition (IC₅₀ = 0.2 µM)
Compound 3ab [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, pyrrolidin-3-yl-propenamide Oil form, moderate yield (44%) C(sp³)–C(sp³) coupling applications

Analysis :

  • Core Variations: The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with E-4b and Vitas-M but differs in substituents. E-4b’s propenoic acid group enhances polarity and melting point (253–255°C vs. target compound’s likely lower solubility due to cyclopropane) .
  • Biological Targets : Vitas-M and related derivatives in demonstrate that trifluoromethyl or methyl substituents on the triazolo-pyridazine core enhance bromodomain affinity, whereas the target compound’s cyclopropane may favor alternative targets (e.g., ion channels or kinases).

Analogues with Triazolo-Pyridine Cores

Key Compounds
Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
8h [1,2,4]Triazolo[4,3-a]pyridine 3-Methyl, 3-chlorophenyl, fluorobenzyl Low melting point (153–155°C), lipophilic Antimalarial (IC₅₀ = 0.8 µM vs. Plasmodium)
8c [1,2,4]Triazolo[4,3-a]pyridine 3-Methyl, 3,5-dimethylphenyl, methoxybenzyl White solid (m.p. 168–169°C) Antimalarial (IC₅₀ = 1.2 µM)

Analysis :

  • Core Differences : The [1,2,4]triazolo[4,3-a]pyridine core in 8h and 8c replaces pyridazine with pyridine, reducing nitrogen content and altering electron distribution. This likely impacts solubility and target selectivity compared to the target compound.
  • Sulfonamide vs. Amide : The target compound’s sulfonamide group (vs. amide in 8h) may enhance metabolic stability and hydrogen-bonding capacity, critical for prolonged biological activity .

Cyclopropane-Containing Analogues

Compound Name Core Structure Substituents Key Properties Biological Activity Evidence Source
Patent Compound (EP 2022/06) Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide, cyclobutyl Not specified Kinase inhibition (hypothesized)
Z2701558508 [1,2,4]Triazolo[4,3-b]pyridazine Cyclopropyl, chloro-fluoro-indole ethylamine Crystalline solid BRD4 inhibition (IC₅₀ = 0.5 µM)

Analysis :

  • Cyclopropane vs. Cyclopropyl : The target compound’s cyclopropanesulfonamide introduces strain and polarity, contrasting with Z2701558508’s cyclopropyl group, which enhances lipophilicity for membrane penetration .
  • Therapeutic Potential: Cyclopropane derivatives in and highlight versatility in targeting epigenetic regulators (e.g., BRD4) or kinases, suggesting the target compound may occupy a similar niche.

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